N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
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Description
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H22N4O2S3 and its molecular weight is 506.66. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with cyclooxygenases (cox-1, cox-2) enzymes and adenosine A 2A receptor . These targets play a crucial role in inflammation and neurodegenerative disorders respectively .
Mode of Action
Similar compounds have shown inhibitory activity against cox-1 and cox-2 enzymes , and good binding interactions with adenosine A 2A receptor .
Biochemical Pathways
Similar compounds have been found to inhibit the enzymatic activity of cox-1 and cox-2 , which are key enzymes in the prostaglandin synthesis pathway and play a crucial role in inflammation.
Pharmacokinetics
Similar compounds have been found to comply with lipinski’s rule of 5 , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown anti-inflammatory properties and neuroprotective properties .
Properties
IUPAC Name |
N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S3/c1-16-8-9-18-21(13-16)34-25(27-18)28-23(30)15-33-22-14-29(19-6-3-2-5-17(19)22)11-10-26-24(31)20-7-4-12-32-20/h2-9,12-14H,10-11,15H2,1H3,(H,26,31)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFGEWFAPUGUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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